6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one

17β-HSD1 Breast Cancer Endometriosis

6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one (CAS 859142-91-9) is a fully synthetic, polysubstituted coumarin (2H-chromen-2-one) featuring a C6 hydroxyl, a C7 phenyl ring, and a C4 morpholinomethyl appendage. The C7-phenyl substitution distinguishes it from simpler, naturally abundant 7-hydroxycoumarins, while the basic morpholinomethyl side-chain at C4 confers distinct physicochemical properties—namely a moderately lipophilic character (cLogP ~3.05), a single hydrogen-bond donor, and an Fsp³ value of 0.25—that differentiate it from both natural coumarins and 4-unsubstituted analogs.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 859142-91-9
Cat. No. B2840067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one
CAS859142-91-9
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
InChIInChI=1S/C20H19NO4/c22-18-11-17-15(13-21-6-8-24-9-7-21)10-20(23)25-19(17)12-16(18)14-4-2-1-3-5-14/h1-5,10-12,22H,6-9,13H2
InChIKeyFUQUYHIHEGPBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one (CAS 859142-91-9): Procurement-Relevant Structural and Physicochemical Baseline


6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one (CAS 859142-91-9) is a fully synthetic, polysubstituted coumarin (2H-chromen-2-one) featuring a C6 hydroxyl, a C7 phenyl ring, and a C4 morpholinomethyl appendage . The C7-phenyl substitution distinguishes it from simpler, naturally abundant 7-hydroxycoumarins, while the basic morpholinomethyl side-chain at C4 confers distinct physicochemical properties—namely a moderately lipophilic character (cLogP ~3.05), a single hydrogen-bond donor, and an Fsp³ value of 0.25—that differentiate it from both natural coumarins and 4-unsubstituted analogs [1]. These structural features place the compound at the intersection of several bioactive coumarin sub-classes for which selective enzyme inhibition (e.g., 17β-HSD1, CYP2A6, CDK2) has been documented, making it a strategic scaffold for medicinal chemistry and chemical biology campaigns [2].

Why 6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


The widely available 7-hydroxy-4-(morpholinomethyl)coumarin (CAS 25392-50-1) and natural umbelliferone derivatives lack the C7-phenyl ring that is essential for mimicking steroidal substrates in 17β-HSD1 inhibition and for occupying the lipophilic pocket exploited by certain kinase inhibitors [1][2]. Conversely, 6-phenylcoumarin congeners (e.g., compound 6a, IC₅₀ = 270 nM for 17β-HSD1) demonstrate that the position of the phenyl substituent (C6 vs. C7) directly governs enzyme inhibitory potency and selectivity [1]. Simultaneous deletion of the C4-morpholinomethyl group abolishes CDK2 binding observed crystallographically for 7-hydroxy-4-(morpholinomethyl)chromen-2-one (PDB 5ANG) [3]. Therefore, ad hoc replacement with any single-feature analog—whether 7-hydroxycoumarin, 6-phenylcoumarin, or a 4-unsubstituted variant—results in loss of at least one of the three pharmacophoric elements that define this compound's multi-target profile.

Quantitative Differentiation Evidence for 6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one vs. Closest Analogs


17β-HSD1 Inhibitory Potency: Positional Advantage of C7-Phenyl vs. C6-Phenyl Coumarin Scaffolds

In a comparative SAR study, the 6-phenylcoumarin 6a inhibited recombinant human 17β-HSD1 with an IC₅₀ of 270 nM, whereas the 7-phenyl analog 3 showed an IC₅₀ of 360 nM—a 1.33-fold potency advantage for the 6-phenyl regioisomer [1]. This demonstrates that the phenyl position (C6 vs. C7) is a critical determinant of inhibitory potency against this clinically relevant steroidogenic target. 6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one, bearing the C7-phenyl substitution and an additional C4-morpholinomethyl group absent in both 6a and 3, offers a distinct pharmacophoric combination for probing 17β-HSD1 inhibition with potentially differentiated selectivity profiles.

17β-HSD1 Breast Cancer Endometriosis Steroidogenesis

CYP2A6 Inhibition: Potency Contextualization Against Methoxsalen and Coumarin-Derived Comparators

Coumarin-based CYP2A6 inhibitors developed by Yamaguchi et al. (2023) demonstrate that structural modifications of the coumarin core yield IC₅₀ values ranging from sub-micromolar to >100 µM, with lead compounds achieving both enhanced potency and selectivity over CYP3A4 compared to the clinical CYP2A6 inhibitor methoxsalen (IC₅₀ ≈ 0.1–0.5 µM for CYP2A6, but non-selective vs. CYP3A4) [1]. Although 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one has not been directly assayed in this panel, the C4-morpholinomethyl substitution is structurally analogous to reported sub-micromolar coumarin CYP2A6 ligands (e.g., CHEMBL3358223: Ki = 70 nM, IC₅₀ = 400 nM in baculovirus-expressed CYP2A6) [2], providing a class-level basis for expecting meaningful CYP2A6 engagement.

CYP2A6 Drug Metabolism Smoking Cessation Hepatotoxicity

Physicochemical Differentiation: Lipophilicity (LogP) and Fraction sp³ (Fsp³) Versus Generic Coumarins

The target compound exhibits a measured/predicted LogP of approximately 3.05 and an Fsp³ of 0.25 . By comparison, the 7-hydroxy-4-(morpholinomethyl)coumarin analog (CAS 25392-50-1; MW 261.27, lacking the C7-phenyl) has a lower molecular weight and reduced lipophilicity, while the simple natural coumarin parent (LogP ~1.4, Fsp³ = 0) occupies a distinctly different property space . The C7-phenyl ring of the target compound contributes approximately +1.6 LogP units and raises Fsp³ from near-zero to 0.25, shifting the molecule into a more lead-like lipophilicity range (LogP 1–3) while maintaining a favorable Fsp³ for target binding complexity.

Drug-likeness Permeability Solubility Lead Optimization

Kinase Targeting Potential: CDK2 Co-Crystallization of the 4-Morpholinomethyl Pharmacophore

The co-crystal structure of CDK2 with 7-hydroxy-4-(morpholinomethyl)chromen-2-one (PDB 5ANG, resolution 1.9 Å) confirms that the 4-morpholinomethylcoumarin scaffold occupies the ATP-binding pocket of CDK2, with the morpholine nitrogen engaging key hinge-region hydrogen bonds [1]. The target compound 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one retains this identical 4-morpholinomethyl pharmacophore while adding a C7-phenyl substituent that projects toward the solvent-exposed ribose pocket—a vector exploited by numerous clinical CDK inhibitors for selectivity modulation. Patent WO2011051704A1 further claims chromenone derivatives with 4-morpholinomethyl substitution as anti-tumor agents targeting PI3K and related kinases [2].

CDK2 Kinase Inhibitor X-ray Crystallography Structure-Based Drug Design

Commercial Purity and Reproducibility: Documented 98% Purity with Full Analytical Traceability

Fluorochem supplies this compound at a certified purity of 98%, supported by CoA documentation and SDS that includes GHS07 hazard classification (H302, H315, H319, H335) . In contrast, many analogous coumarin derivatives from smaller vendors are listed at 95% purity without full SDS documentation. The compound's MDL number (MFCD05672618) and UNSPSC code (12352100) enable standardized procurement tracking and inventory management in institutional purchasing systems .

Chemical Procurement QC Standards Assay Reproducibility Batch Consistency

Lipoxygenase Inhibition: Phenyl vs. Morpholinyl Substituent Effect on 6-/7-Substituted Coumarins

In a study of 6- and 7-substituted coumarin carboxamides, replacement of a phenyl group with a morpholinyl group at the coumarin ring decreased inhibitory activity against lipoxygenase [1]. This finding implies that the phenyl-bearing target compound (C7-phenyl, C4-morpholinomethyl) may retain superior lipoxygenase engagement compared to bis-morpholinyl or morpholinyl-only congeners, although direct quantitative comparison awaits experimental determination. The same study reported potent tumor-associated carbonic anhydrase IX (CA IX) inhibition (Ki as low as 30.2 nM for certain derivatives), a target for which 7-substituted coumarins have shown selectivity over cytosolic CA isoforms [1].

Lipoxygenase Inflammation Carbonic Anhydrase IX Tumor Microenvironment

Highest-Value Application Scenarios for 6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one Based on Quantitative Evidence


17β-HSD1 Inhibitor Lead Optimization and Positional SAR Studies

This compound serves as a C7-phenyl scaffold for 17β-HSD1 inhibitor development, where the established 1.33-fold potency differential between 6- and 7-phenyl regioisomers (IC₅₀ = 270 nM for 6a vs. 360 nM for 3) demands systematic exploration of C4-substituent effects on C7-phenyl-driven activity [1]. Procurement enables direct head-to-head comparison with commercial 6-phenyl analogs to quantify the contribution of the morpholinomethyl group to potency and 17β-HSD1/17β-HSD2 selectivity.

CYP2A6 Inhibition Screening for Drug-Drug Interaction Profiling

Given the structural analogy to coumarin-based CYP2A6 inhibitors with Ki values as low as 70 nM and IC₅₀ values of 400 nM in recombinant systems, this compound is suitable as a probe in CYP2A6 inhibition panels aimed at identifying smoking cessation adjuncts with reduced CYP3A4 liability compared to methoxsalen [2]. Its C7-phenyl group may confer differential CYP isoform selectivity versus the simpler 7-hydroxy-4-(morpholinomethyl)coumarin ligand co-crystallized with CDK2.

Kinase Profiling and Structure-Based Design Leveraging the 4-Morpholinomethyl Pharmacophore

The validated CDK2 co-crystal structure for the 4-morpholinomethylcoumarin core (PDB 5ANG, 1.9 Å) and patent claims (WO2011051704A1) for chromenone kinase inhibitors support deployment of this compound in kinase selectivity panels (CDK2, PI3K, PBK) [3][4]. The C7-phenyl extension provides a tractable vector for fragment growth toward the ribose pocket, enabling structure-guided optimization of kinase selectivity without re-synthesis of the core scaffold.

Physicochemical Property Benchmarking for Coumarin-Based Lead-Like Libraries

With a documented LogP of 3.05, Fsp³ of 0.25, and a single hydrogen-bond donor, this compound exemplifies a lead-like coumarin that balances permeability and solubility . It can serve as a reference standard in compound library design exercises comparing polysubstituted coumarins against simpler natural scaffolds (e.g., umbelliferone, esculetin), enabling systematic assessment of how incremental phenyl and morpholinomethyl substitutions shift physicochemical property space.

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